Cas no 721415-29-8 (4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID)

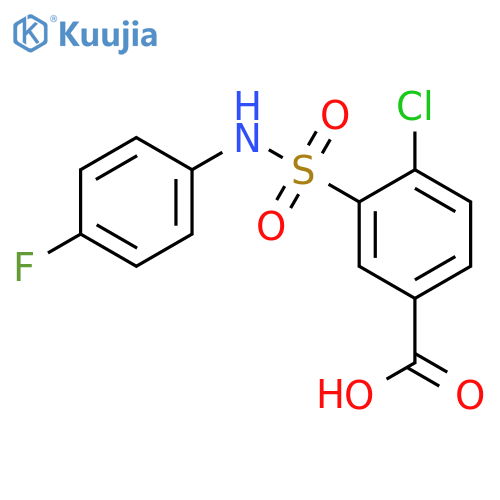

721415-29-8 structure

商品名:4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 化学的及び物理的性質

名前と識別子

-

- 4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID

- EN300-04218

- AKOS008941937

- 4-Chloro-3-(N-(4-fluorophenyl)sulfamoyl)benzoicacid

- SB83075

- 4-chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic Acid

- 721415-29-8

- Z45631383

- 4-Chloro-3-(N-(4-fluorophenyl)sulfamoyl)benzoic acid

- CS-0219510

- J-514986

- G35778

-

- MDL: MFCD03949041

- インチ: InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)

- InChIKey: ZNLCUHPLAHASPH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F)Cl

計算された属性

- せいみつぶんしりょう: 328.9924848g/mol

- どういたいしつりょう: 328.9924848g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 473

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290180-100mg |

4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid |

721415-29-8 | 97% | 100mg |

¥855.00 | 2024-05-02 | |

| Aaron | AR00FCXE-5g |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |

721415-29-8 | 95% | 5g |

$1047.00 | 2023-12-13 | |

| Aaron | AR00FCXE-50mg |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |

721415-29-8 | 95% | 50mg |

$83.00 | 2025-01-24 | |

| A2B Chem LLC | AH15494-250mg |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |

721415-29-8 | 95% | 250mg |

$132.00 | 2024-04-19 | |

| Aaron | AR00FCXE-250mg |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |

721415-29-8 | 95% | 250mg |

$152.00 | 2025-01-24 | |

| 1PlusChem | 1P00FCP2-100mg |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |

721415-29-8 | 95% | 100mg |

$134.00 | 2025-02-27 | |

| A2B Chem LLC | AH15494-10g |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |

721415-29-8 | 95% | 10g |

$1194.00 | 2024-04-19 | |

| A2B Chem LLC | AH15494-5g |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |

721415-29-8 | 95% | 5g |

$818.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290180-250mg |

4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid |

721415-29-8 | 97% | 250mg |

¥1331.00 | 2024-05-02 | |

| A2B Chem LLC | AH15494-50mg |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |

721415-29-8 | 95% | 50mg |

$80.00 | 2024-04-19 |

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

721415-29-8 (4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID) 関連製品

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量